Benz[e]acephenanthrylene-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[e]acephenanthrylene-13C6 is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14¹³C6H12 and a molecular weight of 258.27 . This compound is a stable isotope-labeled version of Benz[e]acephenanthrylene, which is used in various scientific research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of Benz[e]acephenanthrylene-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic routes typically involve the cyclization of appropriate precursors under controlled conditions. Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific scientific applications .
Chemical Reactions Analysis
Benz[e]acephenanthrylene-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Benz[e]acephenanthrylene-13C6 is primarily used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as a biochemical tool for studying protein interactions and functions.
Environmental Science: Employed in the study of PAH contamination and its effects on the environment.
Analytical Chemistry: Utilized as a reference standard in mass spectrometry and other analytical techniques
Mechanism of Action
The mechanism of action of Benz[e]acephenanthrylene-13C6 is not well-documented. as a PAH, it is likely to interact with biological molecules through π-π interactions and other non-covalent interactions. These interactions can affect various molecular targets and pathways, including those involved in cellular signaling and gene expression .
Comparison with Similar Compounds
Benz[e]acephenanthrylene-13C6 is unique due to its stable isotope labeling, which distinguishes it from other similar PAHs. Some similar compounds include:
Benz[e]acephenanthrylene: The non-labeled version of the compound.
Benzo[b]fluoranthene: Another PAH with a similar structure but different properties.
Benzo[e]fluoranthene: A PAH with a similar structure but lacking the stable isotope labeling
Properties
Molecular Formula |
C20H12 |
---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H/i1+1,2+1,6+1,7+1,13+1,14+1 |
InChI Key |
FTOVXSOBNPWTSH-RAQIEMAGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]45 |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.